![molecular formula C16H14O4 B13986700 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid, featuring a hydroxy group at the 2-position and a methoxy group attached to a 4-ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid typically involves the reaction of 4-ethenylphenol with 2-hydroxybenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the hydroxy group of 2-hydroxybenzoic acid, followed by the addition of 4-ethenylphenol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 4-[(4-ethenylphenyl)methoxy]-2-oxobenzoic acid.
Reduction: Formation of 4-[(4-ethylphenyl)methoxy]-2-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Ethenylphenyl)methoxy]-2,6-pyridinedicarboxylic acid dimethyl ester
- 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine
Uniqueness
4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid is unique due to its specific functional groups and structural features. The presence of both hydroxy and methoxy groups, along with the ethenylphenyl moiety, provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-11-3-5-12(6-4-11)10-20-13-7-8-14(16(18)19)15(17)9-13/h2-9,17H,1,10H2,(H,18,19) |
InChI Key |
IYGDDJYTUYEMCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


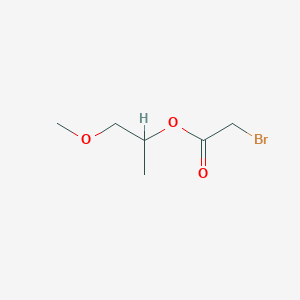
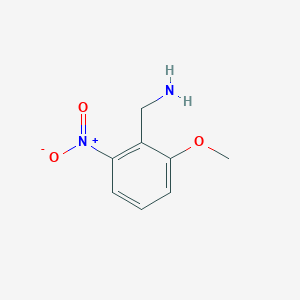
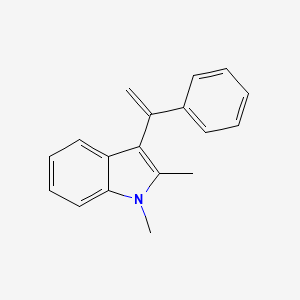
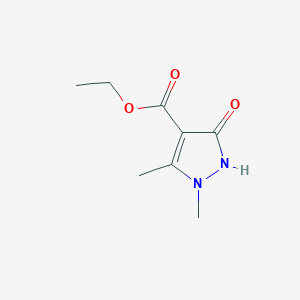
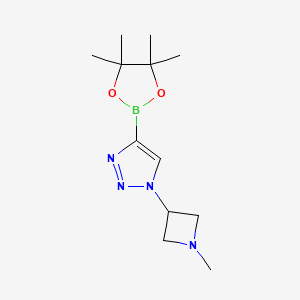
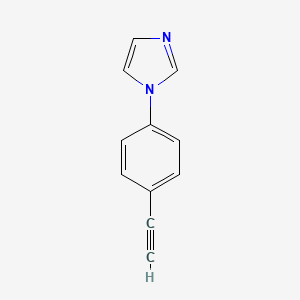



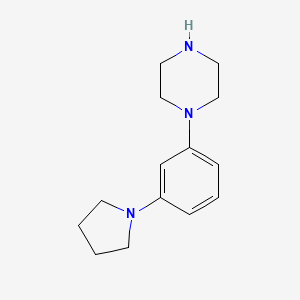
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)

